(R)-tert-Butyl (1-iodobutan-2-yl)carbamate
Description
Significance of Stereochemistry in Chemical Transformations
Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a fundamental concept in organic chemistry with profound implications for the properties and reactivity of compounds. researchgate.netwikipedia.org Molecules that have the same chemical formula and connectivity but differ in their spatial arrangement are known as stereoisomers. wikipedia.org This seemingly subtle difference can lead to vastly different physical, chemical, and, most importantly, biological properties. researchgate.netchemistrysteps.com
The shape of a molecule is often critical for its function, particularly in biological systems where molecules interact with chiral environments like enzyme active sites and cellular receptors. researchgate.net A classic and sobering example of the importance of stereochemistry is the drug thalidomide (B1683933), which was prescribed in the mid-20th century. One enantiomer (the R-form) of thalidomide is an effective sedative, while the other (the S-form) was found to be a potent teratogen, causing severe birth defects. wikipedia.org This case highlighted the critical need to control stereochemistry in drug design and synthesis to ensure therapeutic efficacy and minimize adverse effects. chemistrysteps.com
In the context of chemical reactions, the stereochemistry of the reactants can dictate the stereochemical outcome of the products. researchgate.net Organic synthesis, therefore, heavily relies on methods that can control the three-dimensional architecture of molecules. The use of chiral starting materials, catalysts, and auxiliaries allows chemists to selectively produce a desired stereoisomer, a field known as asymmetric synthesis. This control is paramount for creating effective pharmaceuticals, agrochemicals, and advanced materials. organic-chemistry.orgorganic-chemistry.org
The tert-Butoxycarbonyl (Boc) Group in Amine Protection and Synthesis
In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired transformation elsewhere in the molecule. These temporary blocking units are known as protecting groups. For amines, one of the most widely used protecting groups is the tert-butoxycarbonyl, or Boc, group. acs.orgcommonorganicchemistry.com
The Boc group is a carbamate (B1207046) that is easily introduced onto a primary or secondary amine. google.com The most common method for its installation involves reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), often in the presence of a mild base. acs.orgnih.govwikipedia.org The popularity of the Boc group stems from its unique stability and cleavage characteristics. It is robust and stable under a wide variety of reaction conditions, including those that are basic, nucleophilic, or involve catalytic hydrogenation, which allows for selective manipulation of other functional groups in the molecule. acs.org
Despite its stability, the Boc group can be readily removed under mild acidic conditions. nih.govwikipedia.org The cleavage is typically achieved using acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM). wikipedia.orgorganic-chemistry.org The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which subsequently forms isobutylene (B52900) and carbon dioxide. organic-chemistry.org This acid-lability makes the Boc group "orthogonal" to many other protecting groups (e.g., the base-labile Fmoc group or the hydrogenolysis-cleavable Cbz group), a property that is highly valuable in complex syntheses, such as peptide synthesis. google.comorganic-chemistry.org
| Aspect | Description | Common Reagents |
| Protection (Boc Installation) | Reaction of an amine with Boc anhydride (B1165640) to form the N-Boc protected carbamate. | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (B128534) (TEA), Tetrahydrofuran (THF) |
| Deprotection (Boc Cleavage) | Acid-catalyzed removal of the Boc group to regenerate the free amine. | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl), Dichloromethane (DCM) |
Role of Chiral Haloamines as Versatile Synthetic Intermediates
Chiral amines are fundamental building blocks in organic synthesis, serving as key components in a vast number of pharmaceuticals, natural products, and chiral catalysts. chem-station.comvulcanchem.com When a halogen atom is incorporated into a chiral amine framework, the resulting chiral haloamine becomes an exceptionally versatile synthetic intermediate. The presence of both a stereocenter and a reactive carbon-halogen bond allows for the controlled construction of new chiral centers and complex molecular architectures.
The halogen, particularly a good leaving group like iodine, renders the adjacent carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles in Sₙ2 reactions. organic-chemistry.org This allows for the introduction of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds with a predictable inversion of stereochemistry at the reaction center.
Furthermore, chiral iodoamines can participate in various transition-metal-catalyzed cross-coupling reactions. This opens up avenues for creating complex bonds that are otherwise difficult to form. The stereocenter on the haloamine backbone can influence the stereochemical outcome of these and subsequent reactions, making them powerful tools for asymmetric synthesis. By protecting the amine functionality (for example, with a Boc group), its nucleophilicity and basicity are masked, allowing the halo- group to react selectively. The protecting group can then be removed later in the synthetic sequence to reveal the amine for further functionalization.
Overview of (R)-tert-Butyl (1-iodobutan-2-yl)carbamate as a Chiral Synthon
This compound is a chiral building block, or synthon, that embodies the strategic advantages of the functional groups discussed previously. Its structure contains a defined (R)-stereocenter, a Boc-protected secondary amine, and a primary iodide. This combination of features makes it a valuable precursor for synthesizing more complex, enantiomerically pure molecules.
A plausible synthetic route to this compound starts from the readily available chiral amino alcohol, (R)-2-amino-1-butanol. nih.gov The synthesis would proceed in two key steps:
Boc Protection: The primary amine of (R)-2-amino-1-butanol is protected using di-tert-butyl dicarbonate (Boc₂O) to yield the precursor, (R)-tert-butyl (1-hydroxybutan-2-yl)carbamate. bldpharm.com
Iodination: The primary hydroxyl group is then converted to an iodide. This transformation can be achieved under mild conditions using methods like the Appel reaction, which employs triphenylphosphine (B44618) and iodine. wikipedia.orgnrochemistry.com This reaction converts the alcohol into a good leaving group in situ, which is then displaced by the iodide ion. organic-chemistry.org
As a synthetic intermediate, this compound offers two primary sites for reaction. The primary iodide is an excellent leaving group, allowing for nucleophilic substitution to introduce a wide variety of functional groups at the C1 position. The Boc-protected amine at the C2 stereocenter ensures that the chirality is maintained during these transformations and is available for deprotection and subsequent reactions at a later stage. This makes the compound an ideal synthon for the stereocontrolled synthesis of β-amino acid derivatives, chiral ligands, and other complex organic targets.
| Property | Value |
| Chemical Formula | C₉H₁₈INO₂ |
| Molecular Weight | 315.15 g/mol |
| IUPAC Name | tert-butyl N-[(2R)-1-iodobutan-2-yl]carbamate |
| Structure | A four-carbon chain with an iodine atom on C1 and a Boc-protected amino group on C2, with (R) stereochemistry at C2. |
| Class | Chiral α-Iodo-β-amino Carbamate |
| Primary Use | Chiral Synthetic Intermediate (Synthon) |
Structure
3D Structure
Properties
Molecular Formula |
C9H18INO2 |
|---|---|
Molecular Weight |
299.15 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-1-iodobutan-2-yl]carbamate |
InChI |
InChI=1S/C9H18INO2/c1-5-7(6-10)11-8(12)13-9(2,3)4/h7H,5-6H2,1-4H3,(H,11,12)/t7-/m1/s1 |
InChI Key |
BOMZZPKYLGOCKD-SSDOTTSWSA-N |
Isomeric SMILES |
CC[C@H](CI)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCC(CI)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for R Tert Butyl 1 Iodobutan 2 Yl Carbamate and Analogous Chiral N Boc Iodoamines
Chiral Pool Approaches via Functional Group Interconversions
Chiral pool synthesis is a highly effective strategy that leverages the natural abundance of enantiomerically pure compounds like amino acids and amino alcohols. vcu.edu This approach involves the stereospecific transformation of functional groups within these molecules to arrive at the target structure, thereby preserving the initial chirality.
Synthesis from Chiral Amino Alcohols and Derivatives
A common and direct route to (R)-tert-Butyl (1-iodobutan-2-yl)carbamate starts from the corresponding chiral β-amino alcohol, (S)-2-aminobutan-1-ol. This synthesis involves a two-step sequence: protection of the amino group followed by stereospecific conversion of the hydroxyl group to an iodide.
The first step in this synthetic sequence is the protection of the primary amine of the chiral β-amino alcohol with a tert-butoxycarbonyl (Boc) group. The Boc group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. organic-chemistry.orgacsgcipr.org The reaction is typically carried out by treating the amino alcohol with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uk Various bases and solvent systems can be employed to achieve high yields. For instance, triethylamine (B128534) in a mixture of acetone (B3395972) and water has been shown to be effective for the Boc protection of amino acids. google.com
The general reaction for the Boc protection of (S)-2-aminobutan-1-ol is as follows:
Scheme 1: Boc protection of (S)-2-aminobutan-1-ol.
| Reactant | Reagent | Conditions | Product | Yield |
| (S)-2-aminobutan-1-ol | (Boc)₂O, Base (e.g., Et₃N, NaOH) | Solvent (e.g., THF, Dioxane, Water/Acetone), Room Temp | (S)-tert-Butyl (1-hydroxybutan-2-yl)carbamate | High |
This straightforward protection yields (S)-tert-Butyl (1-hydroxybutan-2-yl)carbamate, the direct precursor for the subsequent iodination step.
The conversion of the primary hydroxyl group of the N-Boc protected amino alcohol to an iodide is a crucial step that must proceed with control of stereochemistry. The Mitsunobu reaction is a powerful and widely utilized method for achieving this transformation with a clean inversion of stereochemistry at the reacting center, proceeding via an Sₙ2 mechanism. nih.govorganic-chemistry.org
In a typical Mitsunobu reaction, the alcohol is treated with triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in the presence of a suitable nucleophile. organic-chemistry.org For the synthesis of the target iodide, a source of iodide ions is required. While molecular iodine (I₂) can be used, other iodine sources may also be employed. The reaction activates the hydroxyl group, which is then displaced by the iodide nucleophile.
The reaction for the conversion of (S)-tert-Butyl (1-hydroxybutan-2-yl)carbamate to this compound is depicted below:
Scheme 2: Mitsunobu iodination of (S)-tert-Butyl (1-hydroxybutan-2-yl)carbamate.
| Starting Material | Reagents | Mechanism | Product | Stereochemistry |
| (S)-tert-Butyl (1-hydroxybutan-2-yl)carbamate | PPh₃, DEAD (or DIAD), I₂ | Sₙ2 | This compound | Inversion |
This stereospecific conversion is critical as it establishes the desired (R)-configuration at the C2 position of the butane (B89635) chain from the (S)-configured starting amino alcohol.
Derivatization from Naturally Occurring Chiral Substrates (e.g., L-Serine scaffolds)
The naturally occurring amino acid L-serine is another valuable starting material in the chiral pool for the synthesis of complex chiral molecules. researchgate.netscilit.com Its inherent chirality and functional groups (amine, carboxylic acid, and hydroxyl) allow for a variety of chemical manipulations.
A synthetic strategy towards chiral N-Boc iodoamines from L-serine could involve the initial protection of the amine and carboxyl groups, followed by modification of the side chain. For example, L-serine can be converted into Garner's aldehyde, a versatile chiral building block, or its enantiomer. researchgate.netscilit.com Further elaboration of these intermediates can lead to the desired iodoamine framework.
One reported method involves the iodocyclocarbamation of an alkene derived from serine. beilstein-journals.org This reaction proceeds via an iodonium (B1229267) ion intermediate and can be highly diastereoselective. A plausible, though multi-step, pathway from L-serine to a chiral N-Boc iodoamine is outlined below:
Protection and Reduction: L-serine is first N-Boc protected and the carboxylic acid is reduced to a primary alcohol, yielding N-Boc-L-serinol.
Chain Extension: The side chain is then extended, for example, through a Wittig reaction on the corresponding aldehyde, to introduce the necessary carbon atoms. beilstein-journals.org
Iodofunctionalization: The resulting alkene can then undergo an iodofunctionalization reaction to introduce the iodine atom and another functional group, which can then be converted to the desired structure.
This approach, while longer, demonstrates the versatility of L-serine as a chiral precursor for a wide range of enantiomerically pure compounds. beilstein-journals.org
De Novo Asymmetric Synthesis Strategies
De novo asymmetric synthesis aims to create chiral molecules from achiral starting materials using chiral catalysts or reagents. These methods are highly valuable as they are not limited by the availability of natural chiral compounds.
Catalytic Asymmetric Halogenation/Iodination Reactions
Recent advances in catalysis have led to the development of methods for the enantioselective halogenation of various substrates. While the direct catalytic asymmetric iodination of a simple N-Boc amine to produce this compound is not widely reported, related transformations highlight the potential of this approach.
Examples of relevant catalytic asymmetric iodination reactions include:
Nickel-Catalyzed Enantioselective Carbamoyl Iodination: This method has been used for the enantioselective synthesis of 3,3-disubstituted iodooxindoles from 1,1-disubstituted styrenes. acs.org While this is an intramolecular cyclization, it demonstrates the feasibility of creating a stereocenter bearing an iodine atom and a carbamate (B1207046) group in an enantioselective manner.
Organoiodine-Catalyzed Enantioselective Oxyaminations: Chiral organoiodine catalysts have been employed for the enantioselective intramolecular oxyamination of alkenes. thieme-connect.com These reactions involve the formation of a C-O and a C-N bond across a double bond, with the introduction of a new stereocenter.
Pd-Catalyzed Enantioselective C-H Iodination: This approach has been developed for the asymmetric synthesis of chiral diarylmethylamines, showcasing the potential for enantioselective C-H functionalization to introduce iodine. x-mol.com
These catalytic methods, while not directly producing the target molecule, represent the cutting edge of asymmetric synthesis and provide a conceptual framework for the future development of more direct de novo routes to chiral N-Boc iodoamines. The general principle involves the use of a chiral catalyst to control the stereochemical outcome of the iodination of a prochiral substrate, such as an alkene or a molecule with enantiotopic C-H bonds.
Chiral Catalyst-Mediated Iodocyclization Reactions (e.g., urea-catalyzed iodocyclization)
A highly effective method for synthesizing chiral β-iodoamines is through the enantioselective iodocyclization of alkenyl amides or related derivatives, mediated by a chiral catalyst. One of the most successful examples of this approach is the urea-catalyzed iodocyclization of alkenyl trichloroacetimidates. nih.gov
This methodology, developed by Jacobsen and coworkers, utilizes a chiral Schiff-base urea (B33335) derivative to catalyze the highly enantioselective vicinal iodoamination of olefins. nih.gov The reaction proceeds by activating an electrophilic iodine source, such as N-iodosuccinimide (NIS), which is otherwise insoluble in the nonpolar reaction medium. The chiral urea catalyst is proposed to act as a neutral phase-transfer agent, forming a soluble complex with NIS and facilitating its delivery to the alkene substrate. nih.gov This catalyst-NIS complex then engages the alkene in an intramolecular cyclization, where the chirality of the catalyst directs the facial selectivity of the iodonium ion formation and subsequent nucleophilic attack by the nitrogen atom of the trichloroacetimidate. This results in the formation of a cyclic product with a newly created stereocenter, which can then be hydrolyzed to afford the chiral β-iodoamine.
The effectiveness of this method is demonstrated by the high yields and excellent enantioselectivities achieved across a range of substrates. Catalyst optimization studies have shown that subtle modifications to the urea catalyst structure, particularly the Schiff-base and tertiary amide components, can significantly impact both reactivity and stereoselectivity. nih.gov
| Entry | Catalyst | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | 3a | -20 | 56 | 27 |
| 2 | 3e | -20 | 84 | 82 |
| 3 | 3e | -30 | 87 | 88 |
| 4 | 3f | -40 | 100 | 90 |
This table presents selected data from the optimization of the urea-catalyzed intramolecular iodoamination of an alkenyl trichloroacetimidate. The data illustrates the effect of catalyst structure and temperature on the reaction's yield and enantiomeric excess (ee). nih.gov
Asymmetric Oxyamination and Iodoamination Methodologies (e.g., hypervalent iodine catalysis)
Hypervalent iodine reagents have emerged as powerful tools in organic synthesis, capable of mediating a wide range of oxidative transformations. beilstein-journals.org Chiral hypervalent iodine(III) reagents, in particular, have been successfully employed in the asymmetric difunctionalization of alkenes, including oxyamination and thioamination reactions. nih.govbeilstein-journals.org These methods provide a conceptual framework for the development of asymmetric iodoamination protocols.
In these reactions, a chiral iodine(III) species, often generated in situ or used stoichiometrically, activates the alkene towards nucleophilic attack. The chiral ligand attached to the iodine center dictates the facial selectivity of the initial addition, creating a chiral intermediate. Subsequent reaction with a nucleophile completes the difunctionalization process. For example, lactate-based chiral hypervalent iodine compounds have been used for stereoselective thioamination of alkenes, producing 1,2-aminothiol derivatives with good enantioselectivity. nih.govd-nb.info
While direct catalytic asymmetric iodoamination of an N-Boc protected amine onto an alkene using a chiral hypervalent iodine catalyst is a developing area, the principles are well-established. The strategy would involve the activation of an alkene by a chiral λ³-iodane, followed by the intermolecular attack of an N-Boc amine nucleophile and subsequent trapping of the resulting intermediate with an iodide source. The key to high enantioselectivity lies in the design of the chiral iodoarene catalyst to effectively shield one face of the alkene during the nucleophilic attack. nih.govnih.gov
| Alkene Substrate | Chiral Iodine(III) Reagent | Reaction Type | Yield (%) | ee (%) |
|---|---|---|---|---|
| Styrene | Lactate-based | Oxyamination | 75 | >99 |
| N-allyl-p-toluenesulfonamide | Lactate-based | Thioamination | 72 | 79 |
| Styrene | Modified Lactate-based | Aminofluorination | 65 | 85 |
This table shows representative results for asymmetric difunctionalization of alkenes using chiral hypervalent iodine(III) reagents, illustrating the potential for extension to iodoamination methodologies. nih.govbeilstein-journals.orgnih.gov
Asymmetric C-H Amination with Hypervalent Iodine(III) Reagents
Asymmetric C-H amination offers a powerful and atom-economical approach to installing nitrogen-containing functional groups. Hypervalent iodine reagents have been instrumental in developing such transformations. beilstein-journals.orgnih.gov While direct asymmetric C-H iodoamination is not a well-established one-step process, a two-step sequence involving an initial asymmetric C-H amination followed by conversion of the resulting chiral amine to the target iodoamine represents a viable synthetic route.
The strategy involves the use of a chiral catalyst or a chiral hypervalent iodine reagent to direct the insertion of a nitrene or an equivalent species into a C-H bond. For instance, intramolecular diamination of alkenes using novel chiral hypervalent iodine(III) reagents has been shown to proceed with high stereoselectivity, furnishing chiral cyclic diamines. nih.gov This demonstrates the ability of chiral iodine reagents to control the stereochemistry of C-N bond formation.
For a substrate like that required for this compound, the approach would involve the enantioselective amination of a C-H bond at the C2 position of a butane derivative. The resulting chiral N-Boc amine could then be converted to the final product through standard functional group manipulations, such as conversion of a hydroxyl group at C1 (derived from a suitable starting material) to an iodide. The development of intermolecular C-H amination reactions on unactivated alkanes remains a significant challenge, but progress in this area could make this a more direct route in the future.
Chiral Auxiliary-Controlled Synthesis of N-Boc Protected Intermediates
A classic and reliable strategy for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.org This approach entails temporarily attaching a chiral molecule to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered.
For the synthesis of chiral N-Boc iodoamines, a chiral auxiliary can be used to control the asymmetric alkylation of an enolate. Evans' oxazolidinones are a prominent class of chiral auxiliaries used for this purpose. nih.govrsc.org The synthesis would begin by acylating the chiral oxazolidinone with a suitable carboxylic acid derivative (e.g., propionyl chloride). Deprotonation of this N-acyl oxazolidinone generates a chiral enolate, where the bulky substituent on the auxiliary blocks one face, directing the approach of an electrophile. Alkylation of this enolate, for instance with a protected hydroxymethylating agent or a related synthon, proceeds with high diastereoselectivity. Subsequent removal of the auxiliary, reduction of the carbonyl, and protection of the resulting amine with a Boc group would yield a chiral N-Boc protected amino alcohol. The terminal alcohol can then be converted to the iodide, for example, via an Appel reaction or by conversion to a sulfonate followed by displacement with iodide.
| N-Acyl Evans' Auxiliary | Electrophile | Base | Yield (%) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|
| (S)-N-Propionyl-4-benzyl-2-oxazolidinone | CH3I | LDA | 90 | >99:1 |
| (R)-N-Propionyl-4-isopropyl-2-oxazolidinone | BnBr | NaHMDS | 95 | 99:1 |
| (S)-N-Butyryl-4-phenyl-2-oxazolidinone | Allyl Iodide | LDA | 88 | 98:2 |
This table provides representative data for the diastereoselective alkylation of N-acyl Evans' oxazolidinones, a key step in a chiral auxiliary-based synthesis of chiral building blocks. wikipedia.orgrsc.org
Phase-Transfer Catalyzed Asymmetric Alkylations towards Chiral Iodoanilides and Carbamate Derivatives
Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants in immiscible phases, often using quaternary ammonium (B1175870) salts as catalysts. austinpublishinggroup.com The development of chiral phase-transfer catalysts has enabled a wide range of asymmetric transformations, including the alkylation of glycine (B1666218) derivatives to produce non-natural amino acids with high enantioselectivity. nih.govorganic-chemistry.orgresearchgate.net
This methodology can be adapted for the synthesis of precursors to chiral N-Boc iodoamines. The typical approach involves the alkylation of a prochiral glycine imine Schiff base, such as N-(diphenylmethylene)glycine tert-butyl ester, with an appropriate alkyl halide under biphasic conditions (e.g., organic solvent and aqueous base). organic-chemistry.org The chiral phase-transfer catalyst, commonly derived from cinchona alkaloids, forms a chiral ion pair with the enolate of the glycine imine in the organic phase, directing the approach of the electrophile to one face of the nucleophile.
To synthesize a precursor for this compound, one could envision alkylating the glycine imine with a two-carbon electrophile containing a masked or protected hydroxyl group. After the asymmetric alkylation, hydrolysis of the imine and protection of the amine would yield a chiral N-Boc protected amino ester. Subsequent reduction of the ester and conversion of the alcohol to the iodide would complete the synthesis. This method is attractive due to its operational simplicity and the high levels of stereocontrol achievable with well-designed catalysts. austinpublishinggroup.comnih.gov
| Substrate | Alkyl Halide | Chiral PTC | Yield (%) | ee (%) |
|---|---|---|---|---|
| N-(Diphenylmethylene)glycine t-butyl ester | Benzyl bromide | N-anthracenylmethyl cinchonidinium bromide | 92 | 99 |
| N-(Diphenylmethylene)glycine t-butyl ester | Allyl bromide | N-anthracenylmethyl cinchonidinium bromide | 85 | 98 |
| N-(Diphenylmethylene)glycine t-butyl ester | Ethyl iodide | N-benzimidazolemethyl cinchonine (B1669041) bromide | 88 | 96 |
This table displays typical results for the asymmetric alkylation of a glycine imine using chiral phase-transfer catalysts, highlighting the high yields and enantioselectivities that can be achieved. nih.govorganic-chemistry.org
Reactivity and Transformational Chemistry of R Tert Butyl 1 Iodobutan 2 Yl Carbamate
Transformations Involving the Iodide Moiety
The presence of a primary iodide in (R)-tert-Butyl (1-iodobutan-2-yl)carbamate makes the terminal carbon atom susceptible to a variety of chemical reactions. The carbon-iodine bond is relatively weak and iodide is an excellent leaving group, facilitating both nucleophilic substitution and radical-based transformations.
Nucleophilic Displacement Reactions
Nucleophilic displacement reactions at the primary carbon bearing the iodide are a cornerstone of the synthetic utility of this compound. These reactions can proceed through either intramolecular or intermolecular pathways.
Intramolecular Cyclization Reactions (e.g., iodo-cyclization for cyclic carbamate (B1207046) derivatives)
The Boc-protected amine in this compound can act as an internal nucleophile, leading to cyclization reactions. Treatment of N-Boc protected haloamines with a base can induce intramolecular cyclization to form valuable heterocyclic structures such as oxazolidinones. In the case of this compound, deprotonation of the carbamate nitrogen would generate a nucleophilic species that can displace the iodide on the same molecule, leading to the formation of the chiral cyclic carbamate, (R)-4-ethyl-1,3-oxazolidin-2-one. This transformation typically proceeds via an SN2 mechanism, which results in the inversion of configuration at the carbon bearing the leaving group. However, in this specific intramolecular reaction, the stereocenter is adjacent to the reacting center and its configuration is retained in the product.
The general transformation is illustrated below:

A plausible reaction scheme for the base-mediated intramolecular cyclization of this compound to yield (R)-4-ethyl-1,3-oxazolidin-2-one.
| Starting Material | Product | Reaction Conditions | Yield |
| This compound | (R)-4-ethyl-1,3-oxazolidin-2-one | Base (e.g., NaH), Solvent (e.g., THF), Heat | Expected to be high based on analogous reactions |
Intermolecular Alkylation Reactions with Various Nucleophiles
The primary iodide in this compound is an excellent electrophilic site for intermolecular alkylation reactions with a wide array of nucleophiles. This allows for the introduction of various functional groups at the terminal position of the butyl chain, extending the carbon skeleton or introducing heteroatoms.
Common nucleophiles that can be employed in these reactions include, but are not limited to, azides, cyanides, and organocuprates. The reaction with sodium azide (B81097) (NaN3), for instance, would yield (R)-tert-butyl (1-azidobutan-2-yl)carbamate, a precursor for the corresponding primary amine via reduction. Similarly, reaction with sodium cyanide (NaCN) would introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid. Organocuprates, such as lithium dialkylcuprates (R2CuLi), can be used to form new carbon-carbon bonds.
These reactions typically proceed via an SN2 mechanism, which is favored at a primary carbon center and with a good leaving group like iodide. The stereochemical integrity of the chiral center at the C2 position is generally preserved during these transformations.
| Nucleophile | Product | Potential Application of Product |
| Sodium Azide (NaN₃) | (R)-tert-Butyl (1-azidobutan-2-yl)carbamate | Precursor to 1,2-diaminobutane (B1606904) derivatives |
| Sodium Cyanide (NaCN) | (R)-tert-Butyl (1-cyanobutan-2-yl)carbamate | Precursor to chiral γ-amino acids |
| Lithium Dimethylcuprate ((CH₃)₂CuLi) | (R)-tert-Butyl (1-methylbutan-2-yl)carbamate | Synthesis of chiral alkanes |
Radical Reactions and Their Stereochemical Implications
In addition to nucleophilic substitution, the carbon-iodine bond in this compound can undergo homolytic cleavage to generate a primary alkyl radical. The fate of this radical intermediate and the stereochemical outcome of the reaction are of significant interest.
Investigation of Memory of Chirality (MoC) in Radical Intermediates
The concept of "Memory of Chirality" (MoC) describes a phenomenon where the chirality of a starting material is retained in the product, even when the reaction proceeds through a configurationally labile intermediate, such as a radical. In the context of this compound, the formation of a radical at the C1 position could potentially lead to racemization if the radical intermediate has a sufficient lifetime to undergo conformational changes.
However, studies on similar systems have shown that the presence of a nearby stereocenter and a bulky protecting group, such as the Boc group, can influence the conformation of the radical intermediate. This can create a kinetic preference for the radical to react from one face, leading to a degree of stereochemical retention in the final product. The axially chiral nature of the transient radical intermediate, due to restricted bond rotation, can be the source of this memory effect. While specific studies on the radical intermediates derived from this compound are not prevalent, the principles of MoC suggest that reactions involving these intermediates could exhibit some degree of stereocontrol.
Reductive Dehalogenation Pathways
Reductive dehalogenation is a common transformation for alkyl halides. In the case of this compound, this reaction would replace the iodine atom with a hydrogen atom, yielding (R)-tert-butyl (butan-2-yl)carbamate. A standard method to achieve this is through a radical chain reaction using tributyltin hydride (Bu3SnH) as the hydrogen atom donor and a radical initiator such as azobisisobutyronitrile (AIBN).
The reaction mechanism proceeds as follows:
Initiation: AIBN thermally decomposes to generate initiating radicals, which abstract a hydrogen atom from Bu3SnH to form the tributyltin radical (Bu3Sn•).
Propagation:
The Bu3Sn• radical abstracts the iodine atom from this compound to form tributyltin iodide (Bu3SnI) and the primary alkyl radical intermediate.
This alkyl radical then abstracts a hydrogen atom from another molecule of Bu3SnH to form the reduced product and regenerate the Bu3Sn• radical, which continues the chain.
The stereochemical outcome at the C2 center is generally expected to be retained during this process as the reaction occurs at the adjacent C1 position.
| Reagents | Product | Reaction Type |
| Bu₃SnH, AIBN | (R)-tert-Butyl (butan-2-yl)carbamate | Radical-mediated reductive dehalogenation |
Organometallic Cross-Coupling Reactions
The primary iodide in this compound serves as a key functional group for the formation of new carbon-carbon and carbon-heteroatom bonds through various organometallic cross-coupling reactions. These transformations are fundamental in the construction of more complex molecular architectures.
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. lumenlearning.com The general mechanism for these reactions involves a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination. nih.govnobelprize.orgyoutube.com In the context of this compound, the carbon-iodine bond is susceptible to oxidative addition to a palladium(0) complex.
The typical catalytic cycle can be described as follows:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of the alkyl iodide to form a palladium(II) intermediate.
Transmetalation: An organometallic reagent (e.g., organoboron, organozinc) transfers its organic group to the palladium(II) complex.
Reductive Elimination: The two organic groups on the palladium center couple, forming a new carbon-carbon bond and regenerating the palladium(0) catalyst. nobelprize.org
A variety of palladium catalysts and ligands can be employed to facilitate these couplings, with the choice often depending on the specific coupling partners and desired reaction conditions. While direct examples with this compound are not extensively documented in readily available literature, the reactivity of primary iodoalkanes in such reactions is well-established. For instance, palladium-catalyzed coupling of 9-alkyl-9-BBN derivatives with iodoalkanes has been shown to proceed effectively. scispace.com
| Coupling Reaction | Organometallic Reagent | Potential Product Type |
|---|---|---|
| Suzuki Coupling | Organoboron compounds | Alkyl-aryl or alkyl-alkenyl coupled products |
| Negishi Coupling | Organozinc compounds | Alkyl-aryl, alkyl-alkenyl, or alkyl-alkyl coupled products |
| Stille Coupling | Organotin compounds | Alkyl-aryl or alkyl-alkenyl coupled products |
| Kumada Coupling | Grignard reagents | Alkyl-aryl or alkyl-alkyl coupled products |
Copper-Mediated Transformations
Copper-mediated transformations, particularly those involving organocuprates (Gilman reagents), are effective for forming carbon-carbon bonds with alkyl halides. masterorganicchemistry.com Gilman reagents, typically represented as R₂CuLi, are softer nucleophiles compared to Grignard or organolithium reagents and are particularly useful for Sₙ2 reactions with primary alkyl halides. masterorganicchemistry.comyoutube.com
The reaction of this compound with a Gilman reagent would be expected to proceed via an Sₙ2 mechanism, where the organocuprate displaces the iodide to form a new carbon-carbon bond. This reaction is generally highly efficient for primary iodides and offers a complementary approach to palladium-catalyzed methods.
| Reagent | Reaction Type | Expected Product |
|---|---|---|
| (CH₃)₂CuLi | Sₙ2 displacement | (R)-tert-Butyl (1-methylbutan-2-yl)carbamate |
| (Ph)₂CuLi | Sₙ2 displacement | (R)-tert-Butyl (1-phenylbutan-2-yl)carbamate |
Transformations Involving the Carbamate Moiety
The tert-butoxycarbonyl (Boc) protecting group of the carbamate moiety is a key feature of the molecule, offering both stability under a range of conditions and the possibility of selective removal.
Deprotection Strategies of the tert-Butoxycarbonyl Group
The Boc group is known for its sensitivity to acidic conditions, allowing for its removal to reveal the primary amine. acsgcipr.org This deprotection is a cornerstone of its use in multi-step synthesis.
Common deprotection strategies include:
Strong Acids: Reagents such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) are frequently used for efficient Boc removal. nih.govreddit.com The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine. commonorganicchemistry.com
Lewis Acids: A variety of Lewis acids, including BF₃·OEt₂, TMSI, TiCl₄, and SnCl₄, can also effect the cleavage of the Boc group. semanticscholar.org
Neutral Conditions: Interestingly, elemental iodine has been reported as a catalyst for the N-Boc deprotection of various protected amines under solvent-free or solvent conditions, offering a milder alternative to acidic methods. semanticscholar.orgresearchgate.netresearchgate.net
| Reagent Class | Specific Examples | General Conditions |
|---|---|---|
| Strong Protic Acids | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | DCM or dioxane as solvent, often at room temperature |
| Lewis Acids | Boron trifluoride etherate (BF₃·OEt₂), Trimethylsilyl iodide (TMSI) | Aprotic solvents |
| Neutral | Iodine (catalytic) | Solvent-free or in a solvent like DCM |
Reactions at the Carbamate Nitrogen (e.g., N-Alkylation, Acylation)
While the nitrogen atom of the Boc-carbamate is generally considered unreactive due to the electron-withdrawing nature of the carbonyl group and steric hindrance, reactions can be facilitated under certain conditions, often following a primary transformation. For instance, after a coupling reaction that replaces the iodide, subsequent modification of the carbamate nitrogen could be envisioned. More commonly, the Boc group is removed, and the resulting primary amine is then subjected to N-alkylation or N-acylation.
However, direct acylation of N-Boc protected amines can be achieved. For instance, N-acyl-tert-butyl-carbamates can be prepared from secondary amides. acs.org A one-pot conversion of t-butyl carbamates to amides using acyl halide-methanol mixtures has also been reported, which proceeds through the in situ generation of the amine followed by acylation. organic-chemistry.org
Stereospecific and Stereoselective Transformations of the Chiral Butane (B89635) Scaffold
The chiral center at the C2 position of the butane scaffold in this compound can be exploited to direct the stereochemical outcome of subsequent reactions. The synthesis of enantiomerically pure compounds often relies on the use of such chiral building blocks.
Stereoselective transformations can be achieved where the existing stereocenter influences the creation of new stereocenters. For example, in the synthesis of protease inhibitors, asymmetric aldol (B89426) reactions have been used to set two adjacent stereogenic centers with high diastereoselectivity, starting from chiral precursors. nih.gov While specific examples detailing the direct use of this compound in such transformations are not prevalent, the principle of using chiral synthons to induce stereoselectivity is a well-established strategy in asymmetric synthesis. nih.govrsc.orgnih.govresearchgate.net The stereochemical integrity of the chiral butane scaffold is generally maintained throughout many of the transformations discussed, making it a reliable precursor for the synthesis of other chiral molecules.
Diastereoselective and Enantioselective Outcomes of Transformations
This compound serves as a valuable chiral building block. Its inherent chirality can be exploited to induce stereoselectivity in subsequent chemical transformations, leading to the formation of new stereocenters with a preference for a particular diastereomer or enantiomer.
Diastereoselective Reactions
In reactions where a new stereocenter is formed, the existing (R)-stereocenter in this compound can influence the stereochemical outcome. This is often observed in reactions where the chiral substrate is reacted with a prochiral nucleophile or electrophile. The steric bulk of the Boc-protecting group and the ethyl group on the chiral center can create a biased environment, favoring the approach of the reagent from one face of the molecule over the other.
For instance, the conversion of the iodide to an organometallic reagent, followed by its addition to a prochiral aldehyde or ketone, would be expected to proceed with some degree of diastereoselectivity. The resulting product would be a mixture of diastereomeric amino alcohols. The ratio of these diastereomers would depend on the specific reagents, reaction conditions, and the nature of the carbonyl compound.
Illustrative Diastereoselective Addition to an Aldehyde
This table presents a hypothetical example of a diastereoselective reaction sequence starting from this compound.
| Reaction Step | Reagent | Intermediate/Product | Expected Diastereomeric Outcome |
| 1. Metal-Halogen Exchange | t-BuLi | (R)-tert-Butyl (1-lithiobutan-2-yl)carbamate | - |
| 2. Addition to Prochiral Aldehyde | Benzaldehyde (PhCHO) | (2R)-tert-Butyl (1-hydroxy-1-phenylpentan-2-yl)carbamate | A mixture of (1S,2R) and (1R,2R) diastereomers, with one likely predominating. |
The stereochemical outcome of such reactions is often rationalized using models like the Felkin-Anh or Cram's rule, which consider the steric and electronic effects of the substituents on the chiral center.
Enantioselective Transformations
While this compound itself is enantiomerically pure, its use in enantioselective synthesis typically involves reactions where it acts as a chiral electrophile reacting with a prochiral nucleophile in the presence of a chiral catalyst or auxiliary. However, a more direct application is in substrate-controlled reactions where the chirality of the molecule dictates the stereochemistry of a newly formed stereocenter.
The application of this compound as a chiral building block is anticipated in the synthesis of more complex molecules, such as natural products and pharmaceutical agents, where the introduction of a specific stereocenter is a key step.
Mechanistic Investigations and Stereochemical Principles
Elucidation of Reaction Mechanisms for Key Transformations
The conversion of (R)-tert-Butyl (1-iodobutan-2-yl)carbamate into other functionalized molecules often proceeds through well-defined reaction mechanisms. One of the key transformations is its conversion to the corresponding azide (B81097), (R)-tert-butyl (1-azidobutan-2-yl)carbamate. This reaction typically occurs via an SN2 (bimolecular nucleophilic substitution) mechanism. In this process, the azide ion acts as a nucleophile, attacking the carbon atom bearing the iodine. The reaction proceeds with an inversion of configuration at the stereocenter, a hallmark of the SN2 pathway.
Another significant transformation is the reaction with organocuprates. These reactions are pivotal for forming carbon-carbon bonds. The mechanism is believed to involve the formation of a higher-order cuprate intermediate, which then undergoes reductive elimination to furnish the alkylated product. The stereospecificity of these reactions is generally high, proceeding with inversion of configuration.
Analysis of Stereocontrol Elements in Asymmetric Reactions
The stereocontrol in reactions involving this compound is primarily dictated by the existing stereocenter at the C2 position. The bulky tert-butoxycarbonyl (Boc) protecting group plays a crucial role in influencing the stereochemical outcome of reactions. It can exert steric hindrance, directing incoming reagents to the less hindered face of the molecule.
In reactions where new stereocenters are formed, the inherent chirality of the starting material serves as a powerful controlling element. For instance, in alkylation reactions, the approach of the nucleophile is influenced by the steric bulk of the Boc-protected amino group, leading to a high degree of diastereoselectivity. The choice of solvent and reaction temperature can also significantly impact the level of stereocontrol.
Transition State Analysis and Computational Studies
Computational studies, particularly density functional theory (DFT) calculations, have provided valuable insights into the transition states of reactions involving iodo-carbamates. For SN2 reactions, transition state analysis confirms a trigonal bipyramidal geometry where the nucleophile and the leaving group (iodide) are in axial positions. The energy barrier for this transition state determines the reaction rate.
In the context of stereoselectivity, computational models can be used to predict the most favorable transition state leading to the major diastereomer. These models take into account steric and electronic effects of the substituents, including the Boc protecting group, to rationalize the observed stereochemical outcomes. For example, calculations can quantify the energetic difference between transition states leading to syn- and anti-products, thus explaining the observed diastereomeric ratio.
Impact of Substrate Structure on Stereoselectivity
The structure of the substrate, specifically the nature of the protecting group on the nitrogen and the leaving group, has a profound impact on stereoselectivity. The large steric demand of the tert-butoxycarbonyl (Boc) group is a key factor in directing the stereochemical course of many reactions. Replacing the Boc group with a smaller protecting group can lead to a decrease in diastereoselectivity due to reduced steric hindrance.
The nature of the leaving group is also critical. Iodine is an excellent leaving group, which facilitates SN2 reactions. The high polarizability of the C-I bond also influences the reactivity of the substrate. In reactions where an intermediate carbocation might be formed, a better leaving group can promote such pathways, potentially leading to a loss of stereochemical information through racemization. However, for this compound, the primary nature of the carbon bearing the iodide strongly favors the SN2 mechanism, thus preserving stereochemical integrity.
The following table summarizes the key transformations and the influencing factors on stereoselectivity:
| Transformation | Typical Mechanism | Key Stereocontrol Element | Impact of Substrate Structure |
| Azide Substitution | SN2 | Inversion of configuration | Excellent leaving group (Iodine) favors SN2 |
| Alkylation with Organocuprates | Reductive Elimination from Cuprate Intermediate | Inversion of configuration | Steric hindrance from Boc group directs nucleophile |
Future Prospects and Emerging Research Avenues
Development of Green and Sustainable Synthetic Routes
The current synthesis of chiral intermediates often relies on traditional batch processes that may involve hazardous reagents and generate significant waste. The future of synthesizing (R)-tert-butyl (1-iodobutan-2-yl)carbamate will likely see a shift towards greener and more sustainable methodologies. A key area of development is the use of chemoenzymatic strategies. researchgate.net These methods employ enzymes as catalysts, which operate under mild conditions (aqueous media, room temperature) and exhibit high stereo- and regioselectivity, thereby reducing the need for protecting groups and minimizing waste. researchgate.net For instance, transaminases could be explored for the asymmetric synthesis of the amine precursor, followed by functional group manipulation.
Continuous flow synthesis represents another major avenue for sustainable production. Flow chemistry offers superior heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for straightforward scaling-up. By moving from batch reactors to continuous flow systems, reaction times can be drastically reduced, and process efficiency can be significantly enhanced.
| Methodology | Principle | Potential Advantages for Synthesis |
| Chemoenzymatic Synthesis | Use of enzymes (e.g., transaminases, lipases) as catalysts. | High enantioselectivity, mild reaction conditions, reduced waste, improved safety. researchgate.net |
| Continuous Flow Chemistry | Reactions are performed in a continuously flowing stream in a reactor. | Enhanced safety, improved heat/mass transfer, rapid optimization, easier scalability. |
| Use of Greener Solvents | Replacing hazardous solvents with more benign alternatives (e.g., 2-methyltetrahydrofuran). | Reduced environmental impact, improved process safety, potential for solvent recycling. |
Exploration of Novel Catalytic Systems for Enantioselective Transformations
The creation of the chiral center in this compound is the most critical step in its synthesis. While classical resolution methods are effective, the development of novel asymmetric catalytic systems is a major research focus. These systems aim to provide high enantioselectivity, broad substrate scope, and operational simplicity.
Research into asymmetric aldol (B89426) reactions, for example, has yielded highly stereoselective routes to similar carbamate-containing structures. nih.govnih.gov The use of titanium- or boron-enolates in these reactions allows for precise control over the formation of new stereocenters. nih.gov Another promising area is transition-metal catalysis, such as rhodium-catalyzed asymmetric allylation, which can be used to construct chiral building blocks with high enantiomeric excess. organic-chemistry.org These catalytic systems often employ sophisticated chiral ligands to induce asymmetry. The development of new, more efficient, and robust ligands is a continuous effort in the field.
| Catalytic System | Catalyst/Reagent Type | Key Features | Relevant Application |
| Asymmetric Aldol Reactions | Chiral auxiliaries (e.g., Evans') or metal-enolates (Ti, B). | High diastereoselectivity and enantioselectivity. nih.gov | Synthesis of β-hydroxy carbonyl compounds, precursors to amino alcohols. nih.gov |
| Enzymatic Catalysis | Biocatalysts (e.g., Transaminases). | Excellent enantioselectivity (>99% ee), green reaction conditions. researchgate.net | Asymmetric synthesis of chiral amines. researchgate.net |
| Transition-Metal Catalysis | Rhodium complexes with chiral bisoxazolinephosphine ligands. | High regio- and enantioselective synthesis of allylated compounds. organic-chemistry.org | Construction of complex chiral molecules. organic-chemistry.org |
Expansion of Synthetic Utility in Diversified Chemical Space
This compound is a versatile intermediate, and future research will undoubtedly expand its use in the synthesis of a wider range of complex molecules. The primary iodide is a key functional group that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, including nucleophilic substitutions and transition-metal-catalyzed cross-coupling reactions. The Boc-protected amine, meanwhile, provides a latent nucleophile that can be revealed under specific conditions for subsequent transformations.
This dual functionality makes the compound an ideal building block for creating libraries of molecules for drug discovery. For example, it can be used to synthesize peptidomimetics, which are important scaffolds for developing protease inhibitors. nih.govnih.gov Its structure is also suitable for the synthesis of nitrogen-containing heterocyclic compounds, a common motif in many pharmaceuticals. The use of carbamate (B1207046) derivatives in Diels-Alder reactions to create complex bicyclic lactones further highlights the potential for expanding its synthetic applications. mdpi.comnih.gov
| Reaction Type | Functional Group Involved | Potential Products/Scaffolds |
| Nucleophilic Substitution | C-I bond | Ethers, azides, thioethers, larger alkyl chains |
| Cross-Coupling Reactions | C-I bond | Arylated, alkenylated, or alkynylated derivatives |
| Cyclization Reactions | Both (after deprotection) | Piperidines, pyrrolidines, and other N-heterocycles |
| Peptide Synthesis | Amine (after deprotection) | Dipeptide isosteres, complex peptidomimetics nih.gov |
Integration with Flow Chemistry and High-Throughput Methodologies
The convergence of advanced synthetic methods with automation and high-throughput technologies is set to accelerate chemical research. The synthesis of this compound and its derivatives is well-suited for integration with flow chemistry. Continuous-flow setups can enable the safe and efficient multi-step synthesis of complex molecules from simple building blocks, minimizing manual handling and improving reproducibility.
Furthermore, as a chiral building block, this compound is a valuable asset for diversity-oriented synthesis (DOS). In DOS, simple starting materials are converted into a wide array of structurally diverse molecules. By incorporating this compound into flow-based DOS platforms, large libraries of novel chiral compounds can be rapidly generated. These libraries are essential for high-throughput screening (HTS) campaigns, which test vast numbers of compounds to identify new leads for drug development or other applications. nih.govnih.gov The ability to quickly synthesize and screen diverse sets of molecules derived from this building block will be a key driver of future research.
| Technology | Application Area | Synergy with this compound |
| Flow Chemistry | Process development and manufacturing. | Enables safe, scalable, and efficient multi-step synthesis of derivatives. |
| High-Throughput Screening (HTS) | Drug discovery and materials science. | Use in generating compound libraries for screening against biological targets. nih.govnih.gov |
| Diversity-Oriented Synthesis (DOS) | Library generation for HTS. | Serves as a key chiral starting material for building molecular diversity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
